Chloro(triphenyl)stannane; 1-cyano-3-(4-ethoxyphenyl)urea
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Overview
Description
NSC353527: is a chemical compound known for its unique structure and propertiesThe compound’s full chemical name is 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves multiple steps. One common method includes the reaction of 1H-indole-3-carboxaldehyde with 4-pyridinylhydrazine to form an intermediate, which is then reacted with 2-bromo-1-(1H-indol-3-yl)ethanone in the presence of a base to yield the final product .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: : 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the triazole ring can be modified
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted triazole derivatives
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: : It is studied for its potential as a biochemical probe to investigate various biological pathways.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: : The compound is used in the development of new materials with unique properties, such as advanced polymers and nanomaterials .
Mechanism of Action
Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone: shares similarities with compounds like 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanol and 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanoic acid .
Uniqueness: : The uniqueness of 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an indole ring, a pyridine ring, and a triazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C28H26ClN3O2Sn |
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Molecular Weight |
590.7 g/mol |
IUPAC Name |
chloro(triphenyl)stannane;1-cyano-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C10H11N3O2.3C6H5.ClH.Sn/c1-2-15-9-5-3-8(4-6-9)13-10(14)12-7-11;3*1-2-4-6-5-3-1;;/h3-6H,2H2,1H3,(H2,12,13,14);3*1-5H;1H;/q;;;;;+1/p-1 |
InChI Key |
WSCFHAZFYURRFW-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC#N.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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